tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate
Overview
Description
This compound belongs to the class of organic compounds known as carbamates. These are organic compounds containing the carbamate group, CONH2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carbamates like tert-butyl carbamate are often used in palladium-catalyzed synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate, includes a carbamate group (CONH2) and a hydroxypiperidin group .Scientific Research Applications
- Details : Palladium-catalyzed reactions involving tert-butyl carbamate enable the introduction of Boc (tert-butoxycarbonyl) protecting groups onto aniline rings, facilitating further functionalization .
- Details : Researchers have employed this compound in the synthesis of pyrrole derivatives functionalized with ester or ketone groups at the C-3 position. Pyrroles are essential building blocks in organic chemistry and have applications in materials science and pharmaceuticals .
- Details : These steps are crucial in the synthesis of complex molecules. Acetonization involves the conversion of amines to acetamides, while Boc protection shields amino groups during subsequent reactions .
- Details : This transformation allows the introduction of methoxy and methyl groups onto nitrogen atoms, leading to diverse amide derivatives. Such compounds are valuable in drug development and agrochemical research .
- rac-tert-butyl N-[(3R,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate :
- tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate :
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Tetrasubstituted Pyrroles Synthesis
Acetonization and Boc Protection
N-Methoxy-N-Methyl Amidation
Related Compounds
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-aminooxan-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPWYJBKUUVONI-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-YL)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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